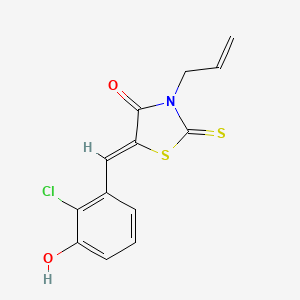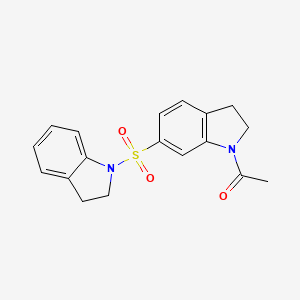
1-acetyl-6-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline
Vue d'ensemble
Description
1-acetyl-6-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline is a chemical compound that belongs to the class of indoline derivatives. It has been widely studied in the field of medicinal chemistry due to its potential applications in treating various diseases.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Angiotensin-Converting Enzyme (ACE) Inhibition : Indoline derivatives, including those related to 1-acetyl-6-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline, have been synthesized and evaluated for their ability to inhibit ACE and reduce blood pressure in hypertensive rats. These compounds, particularly mercapto derivatives, demonstrated significant ACE inhibitory and antihypertensive activities, outperforming captopril, a well-known ACE inhibitor (Kim et al., 1983).
Antibacterial and Antifungal Activities : Novel 1H-Indole derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans. These activities highlight the potential of indoline derivatives in developing new antimicrobial agents (2020).
Synthetic Strategies : The synthesis of indoline derivatives, important intermediates for ACE inhibitors and other biologically active compounds, has been explored through various synthetic strategies. These include Cu- and Pd-catalyzed reactions, showcasing the versatility of indoline as a scaffold in drug discovery (Liu et al., 2010).
Oxidative Metabolites Study : Research on the oxidative metabolites of indole-3-acetic acid in Arabidopsis has provided insights into the metabolism of indolic compounds in plants, contributing to our understanding of their roles in plant growth and development (Kai et al., 2007).
Cyclization Reactions : Mn(III)-mediated oxidative cyclization reactions involving indolines have been developed for the synthesis of complex molecular structures, such as the tetracyclic core of tronocarpine. This highlights the synthetic utility of indoline derivatives in organic chemistry (Magolan & Kerr, 2006).
Propriétés
IUPAC Name |
1-[6-(2,3-dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13(21)19-10-8-15-6-7-16(12-18(15)19)24(22,23)20-11-9-14-4-2-3-5-17(14)20/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPPMRJSCVJZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{[3-(allyloxy)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4059755.png)
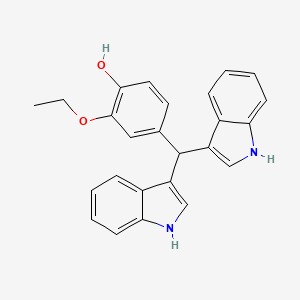
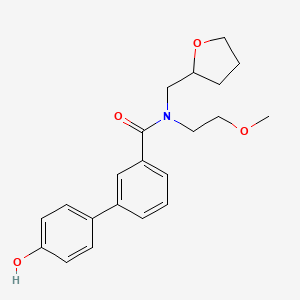

![2-(ethylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4059782.png)
![3-{3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4059784.png)
![N-(2-chlorophenyl)-N'-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4059791.png)
![7-{(4-ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4059793.png)
![3,5-dimethyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4059817.png)
![diphenylmethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4059820.png)
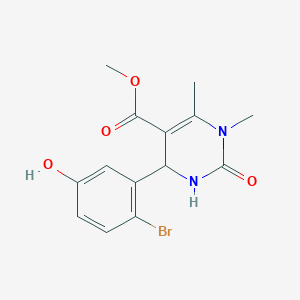
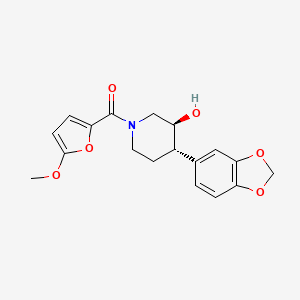
![methyl (2S,4S)-1-methyl-4-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4059841.png)
